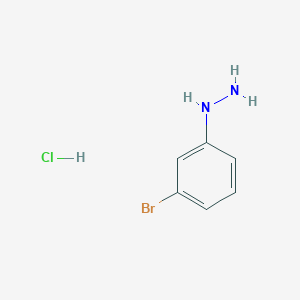

3-Bromophenylhydrazine hydrochloride

Beschreibung

Overview of Hydrazines as Versatile Building Blocks

Hydrazines are a class of chemical compounds featuring a nitrogen-nitrogen single bond, derived from the inorganic parent, hydrazine (B178648) (H₂N−NH₂). wikipedia.org When one or more hydrogen atoms are replaced by aryl groups, they are termed arylhydrazines. wikipedia.orgthieme-connect.de These compounds are exceptionally versatile, primarily due to the reactivity of the hydrazine moiety.

They are widely employed in the synthesis of a variety of biologically active heterocyclic molecules, including indoles, pyrazoles, indazoles, and quinazolines. nih.govrsc.org The reactivity of the N-N bond and the nucleophilic nature of the nitrogen atoms allow for a range of chemical transformations. Furthermore, in recent years, arylhydrazines have gained considerable attention as electrophilic partners in cross-coupling reactions, serving as environmentally friendly arylation agents where nitrogen gas and water are the only byproducts. nih.gov

Historical Trajectories and Milestones in Arylhydrazine Research

The utility of arylhydrazines in organic chemistry has been recognized for over a century. A pivotal moment in the history of these compounds came in 1883 with Hermann Emil Fischer's discovery of the Fischer indole (B1671886) synthesis. wikipedia.orgbyjus.comnih.gov This reaction, which produces an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions, became a cornerstone of heterocyclic chemistry. wikipedia.orgbyjus.com Historically, phenylhydrazine was also instrumental in analytical chemistry for identifying compounds with carbonyl groups and for studying the structure of carbohydrates, as the reaction with a sugar's aldehyde group leads to well-defined crystalline phenylhydrazones or osazones. wikipedia.org

Another significant milestone was the development of the Japp-Klingemann reaction in 1887 by Francis Robert Japp and Felix Klingemann. wikipedia.orgsynarchive.com This reaction synthesizes hydrazones from β-keto-acids or esters and aryl diazonium salts, providing key intermediates for other synthetic transformations, most notably the Fischer indole synthesis. wikipedia.org The general synthesis of arylhydrazines is often achieved through the reduction of aryl diazonium salts, a method established in early organic chemistry. wikipedia.orgthieme-connect.de

Positioning of 3-Bromophenylhydrazine Hydrochloride within Advanced Synthetic Methodologies

This compound holds a specific and important position within the arsenal (B13267) of modern synthetic chemistry. Its primary utility lies in its role as a precursor in the Fischer indole synthesis for the creation of bromo-substituted indoles. wikipedia.orgbyjus.com The presence of the bromine atom on the phenyl ring provides a functional handle for further transformations, such as palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex, poly-functionalized indole scaffolds.

The hydrochloride salt form enhances the stability and handling of the otherwise less stable free base. orgsyn.org In a typical synthesis, this compound is reacted with a suitable ketone or aldehyde to form the corresponding phenylhydrazone intermediate, which is then cyclized under acidic conditions to yield the target indole. byjus.com This approach is fundamental to the synthesis of numerous pharmaceutical agents and natural products. byjus.comresearchgate.net

Beyond its classic application, this compound is also a valuable reagent in other advanced methodologies. It can be used in the Japp-Klingemann reaction to produce hydrazone intermediates. wikipedia.org Furthermore, as a substituted arylhydrazine, it is part of the modern class of reagents used in oxidative cross-coupling reactions, which are considered more sustainable alternatives to some traditional methods that use organic halides. nih.govrsc.org Research has demonstrated its specific use in the preparation of complex heterocyclic systems, such as 6-(3-Bromophenylhydrazono)-7,8,9,11-tetrahydropyrido[2,1-b]quinazoline-11-one. sigmaaldrich.comsigmaaldrich.comchemdad.com

Chemical and Physical Properties of this compound

Table of Mentioned Compounds

Eigenschaften

CAS-Nummer |

27246-81-7 |

|---|---|

Molekularformel |

C6H8BrClN2 |

Molekulargewicht |

223.50 g/mol |

IUPAC-Name |

(3-bromophenyl)hydrazine;hydron;chloride |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H |

InChI-Schlüssel |

RPYIPFXHIKXRKS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Br)NN.Cl |

Kanonische SMILES |

[H+].C1=CC(=CC(=C1)Br)NN.[Cl-] |

Andere CAS-Nummern |

27246-81-7 |

Piktogramme |

Corrosive; Irritant |

Synonyme |

1-(3-Bromophenyl)hydrazine Hydrochloride; m-Bromphenylhydrazine Hydrochloride |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Bromophenylhydrazine Hydrochloride: Advanced Approaches and Considerations

Established Synthetic Routes for Arylhydrazines

The traditional and most widely employed method for the synthesis of arylhydrazines, including 3-Bromophenylhydrazine hydrochloride, involves the diazotization of a primary aromatic amine followed by a reduction step. nih.gov This two-step process has been a cornerstone of organic synthesis for over a century, offering a versatile pathway to a wide array of arylhydrazine derivatives. numberanalytics.comnumberanalytics.com

Diazotization and Subsequent Reduction Protocols

The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, is the initial and crucial step in this synthetic sequence. byjus.combyjus.com This reaction is typically carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid. numberanalytics.comorganic-chemistry.org

For the specific synthesis of this compound, the starting material of choice is 3-Bromoaniline (B18343). sigmaaldrich.comnih.gov This aromatic amine provides the necessary substituted phenyl ring that will ultimately form the core structure of the target molecule. The diazotization of 3-bromoaniline proceeds by reacting it with a source of nitrous acid, typically a mixture of sodium nitrite and a mineral acid like hydrochloric acid, at low temperatures. numberanalytics.combyjus.com The resulting diazonium salt, 3-bromobenzenediazonium chloride, is a highly reactive intermediate. wikipedia.org

The general reaction can be depicted as follows:

BrC₆H₄NH₂ + NaNO₂ + 2HCl → [BrC₆H₄N₂]⁺Cl⁻ + NaCl + 2H₂O

Following the formation of the diazonium salt, the next critical step is its reduction to the corresponding arylhydrazine. nih.gov Various reducing agents can be employed for this transformation, including tin(II) chloride, zinc dust, and sodium sulfite (B76179). numberanalytics.comlibretexts.org Sodium metabisulfite (B1197395) (Na₂S₂O₅), which acts as a source of sodium sulfite in solution, is a commonly used and effective reducing agent for this purpose. nptel.ac.ingoogle.com

The reduction of the diazonium salt with sodium sulfite is believed to proceed through the formation of an intermediate azo-sulfite, which then undergoes further reduction and hydrolysis to yield the final arylhydrazine product. nptel.ac.in

Optimization of Reaction Conditions: Temperature and pH Control in Reduction Steps

The success and efficiency of the synthesis of this compound are highly dependent on the careful control of reaction parameters, particularly temperature and pH. numberanalytics.comresearchgate.net

Temperature Control: Diazotization reactions are notoriously temperature-sensitive. numberanalytics.com They are typically carried out at low temperatures, generally between 0 and 5°C, to ensure the stability of the diazonium salt intermediate. numberanalytics.com Diazonium salts can decompose at higher temperatures, leading to unwanted side reactions and reduced yields. nptel.ac.in

pH Control: The pH of the reaction medium is another critical factor, especially during the reduction step. nptel.ac.in For the reduction of diazonium salts using sodium sulfite, the pH needs to be carefully controlled to facilitate the desired reaction pathway. google.com For instance, in some procedures, the pH is adjusted to around 7 during the addition of the diazonium salt solution to the sodium sulfite solution. google.com Maintaining the optimal pH is essential for maximizing the yield and purity of the resulting arylhydrazine. nptel.ac.in

Emerging and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods in chemistry. mdpi.commdpi.com This trend has also impacted the synthesis of arylhydrazines, with researchers exploring greener alternatives to traditional methods.

Emerging strategies focus on several key principles of green chemistry, including the use of less hazardous reagents, milder reaction conditions, and improved atom economy. mdpi.com For arylhydrazine synthesis, this includes the development of novel catalytic systems. For example, copper-catalyzed cross-coupling reactions of aryl halides with hydrazine (B178648) or its derivatives have shown promise as an alternative to the classical diazotization-reduction sequence. nih.govresearchgate.net These methods can sometimes offer advantages in terms of functional group tolerance and may avoid the use of stoichiometric amounts of reducing agents.

Elucidating the Reactivity and Mechanistic Pathways of 3 Bromophenylhydrazine Hydrochloride in Complex Transformations

Fundamental Reactivity Profiles of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is the cornerstone of 3-bromophenylhydrazine hydrochloride's reactivity, primarily exhibiting nucleophilic characteristics that initiate a cascade of chemical transformations.

Nucleophilic Characteristics in Reaction Initiation

The hydrazine moiety possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. The terminal nitrogen (β-nitrogen) is generally more nucleophilic and is the primary site of attack in many reactions. This nucleophilicity is fundamental to its role in initiating reactions, particularly with electrophilic centers such as carbonyl carbons. The hydrochloride salt form means that the hydrazine is protonated, and in reactions, a base is typically required to liberate the free hydrazine, which then acts as the active nucleophilic species.

Influence of the meta-Bromo-Substituent on Electronic and Steric Effects

The bromine atom at the meta position of the phenyl ring significantly modulates the electronic properties of the hydrazine group. As a halogen, bromine exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic pi-system. However, for a meta-substituent, this resonance effect does not directly influence the position of the hydrazine substituent. Therefore, the inductive effect is the dominant factor influencing the nucleophilicity of the hydrazine moiety.

Steric Effects: The steric hindrance from the meta-bromo substituent is generally considered minimal and does not significantly impede the approach of the hydrazine to a reactive partner.

The net result of the bromo-substituent is a moderation of the hydrazine's reactivity, which can be advantageous in controlling reaction rates and selectivity.

Mechanistic Investigations of Cycloaddition and Condensation Reactions

This compound is a versatile reagent in the synthesis of various heterocyclic compounds, primarily through condensation and cycloaddition pathways.

Pathways Involving Condensation with Carbonyl Compounds

The reaction of 3-bromophenylhydrazine with aldehydes and ketones is a classic example of nucleophilic addition-elimination, leading to the formation of 3-bromophenylhydrazones. ncert.nic.in

The mechanism proceeds as follows:

Nucleophilic Attack: The more nucleophilic β-nitrogen of the deprotonated 3-bromophenylhydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Dehydration: The carbinolamine then undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the hydrazone.

This condensation reaction is a critical first step in many more complex transformations, including the well-known Fischer indole (B1671886) synthesis.

Formation Mechanisms of Pyrazole (B372694) Ring Systems

Substituted pyrazoles are a significant class of heterocyclic compounds with diverse applications, and their synthesis often involves phenylhydrazine (B124118) derivatives. wikipedia.orgdergipark.org.tr The Knorr pyrazole synthesis is a prominent method that utilizes a 1,3-dicarbonyl compound and a hydrazine. jk-sci.com

When this compound is used, the general mechanism involves:

Initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate, as described previously. jk-sci.com

Subsequent intramolecular cyclization occurs when the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. jk-sci.com

Dehydration of the resulting cyclic intermediate leads to the formation of the aromatic pyrazole ring. jk-sci.com

The presence of the 3-bromo substituent on the phenyl ring is carried through the synthesis, resulting in a 1-(3-bromophenyl)pyrazole derivative. The regioselectivity of the initial condensation can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound.

Intramolecular Cyclization Processes

Beyond the Knorr synthesis, this compound can participate in various intramolecular cyclization reactions to form other heterocyclic systems. For instance, it has been used in the preparation of 6-(3-Bromophenylhydrazono)-7,8,9,11-tetrahydropyrido[2,1-b]quinazoline-11-one. sigmaaldrich.com

These reactions often begin with the formation of a 3-bromophenylhydrazone from a suitable precursor containing another reactive functional group. The subsequent intramolecular cyclization is then triggered, often under thermal or acidic/basic conditions, to construct the final polycyclic framework. The specific mechanistic pathway is highly dependent on the structure of the starting materials and the reaction conditions employed.

Regioselectivity and Stereoselectivity in Reactions Employing this compound

The regiochemical and stereochemical outcomes of reactions involving this compound are significantly influenced by the electronic and steric nature of its substituents, a principle prominently illustrated in the Fischer indole synthesis. This classical reaction, which converts a phenylhydrazine and an aldehyde or ketone into an indole, is a cornerstone of heterocyclic chemistry. rsc.orgwikipedia.org The "3-bromo" substituent on the phenylhydrazine ring plays a crucial role in directing the cyclization, particularly when unsymmetrical ketones are used.

The Fischer indole synthesis proceeds through the formation of a phenylhydrazone, which then undergoes an acid-catalyzed cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement. wikipedia.orgnih.gov The regioselectivity of the cyclization is determined by which of the two α-carbons of the original ketone forms the new bond with the benzene (B151609) ring. With 3-bromophenylhydrazine, the bromine atom acts as an electron-withdrawing group, influencing the electronic distribution in the phenyl ring and, consequently, the preferred direction of the cyclization.

In the reaction with an unsymmetrical ketone, such as 2-butanone, two different enehydrazine intermediates can be formed, leading to two potential regioisomeric indoles. The electron-withdrawing nature of the bromine at the meta-position deactivates the ortho and para positions to some extent. However, the key cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement is a concerted pericyclic reaction where electronic demand is more complex. Computational studies on substituted phenylhydrazines in the Fischer indole synthesis have shown that electron-withdrawing groups can disfavor the rearrangement pathway that places the electron-withdrawing group in certain positions during the transition state. nih.gov For 3-bromophenylhydrazine, cyclization can occur at either the C2 or C6 position of the phenyl ring. The presence of the bromine at C3 will electronically influence the stability of the intermediates leading to the final indole products.

Consider the Fischer indole synthesis of this compound with methyl ethyl ketone. The reaction can, in principle, yield two different indoles: 4-bromo-2,3-dimethylindole and 6-bromo-2,3-dimethylindole. The preferred product will depend on the specific reaction conditions, such as the type of acid catalyst used (Brønsted or Lewis acids) and the temperature, which can favor either the kinetically or thermodynamically controlled product. rsc.orgwikipedia.org

| Reactants | Ketone | Potential Products (Regioisomers) | Factors Influencing Selectivity |

| This compound | Methyl Ethyl Ketone | 4-Bromo-2,3-dimethylindole | Electronic effect of the bromo group, steric hindrance, acid catalyst, temperature. |

| 6-Bromo-2,3-dimethylindole |

This table illustrates the potential regioisomeric products from the Fischer indole synthesis with an unsymmetrical ketone. The actual product distribution would need to be determined experimentally.

Stereoselectivity becomes a factor when the ketone reactant possesses a chiral center. In such cases, the Fischer indole synthesis can proceed with a degree of stereocontrol, potentially yielding a single diastereomer. rsc.org The existing stereocenter can direct the approach of the reagents and influence the conformation of the transition state during the key bond-forming steps.

Role of Acid-Base Chemistry and Proton Transfer in Reaction Progression

The hydrochloride salt of 3-bromophenylhydrazine is not merely a spectator in its chemical transformations; it is an active participant in the acid-base chemistry that governs the reaction pathways. The presence of hydrochloric acid is crucial for the progression of many reactions, most notably the Fischer indole synthesis, by facilitating a series of essential proton transfer steps. wikipedia.orgnih.gov

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 3-bromophenylhydrazine with a ketone or aldehyde to form a phenylhydrazone. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nitrogen atom of the hydrazine. Subsequent proton transfers lead to the elimination of a water molecule.

Tautomerization to Enehydrazine: The resulting hydrazone undergoes an acid-catalyzed tautomerization to form the corresponding enehydrazine intermediate. This step involves the protonation of the imine nitrogen, followed by deprotonation at the α-carbon.

cdnsciencepub.comcdnsciencepub.com-Sigmatropic Rearrangement: The protonated enehydrazine is the key intermediate for the cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement. Protonation of the amino nitrogen facilitates this rearrangement, which is often the rate-determining step. mdpi.com This concerted step forms a new carbon-carbon bond and results in a di-imine intermediate.

Cyclization and Elimination: The di-imine intermediate undergoes an intramolecular cyclization, another acid-catalyzed process. Protonation of one of the imine nitrogens activates the molecule for nucleophilic attack by the benzene ring. Subsequent proton transfers lead to the elimination of ammonia (B1221849) (or an amine in the case of N-substituted hydrazines), driven by the formation of the stable aromatic indole ring. cdnsciencepub.comcdnsciencepub.com

The use of 3-bromophenylhydrazine as its hydrochloride salt ensures a sufficient concentration of protons to catalyze these sequential steps effectively. The strong acidity provided by the hydrochloric acid is often essential for the reaction to proceed to completion. google.comgoogle.com

| Mechanistic Step | Role of Proton Transfer |

| Hydrazone Formation | Protonation of the carbonyl oxygen to activate the ketone/aldehyde for nucleophilic attack. |

| Enehydrazine Formation | Acid-catalyzed tautomerization of the hydrazone. |

| cdnsciencepub.comcdnsciencepub.com-Sigmatropic Rearrangement | Protonation of the enehydrazine facilitates the key C-C bond formation. |

| Aromatization | Protonation steps lead to the elimination of ammonia and the formation of the stable indole ring. |

This table outlines the critical role of proton transfer in the progression of the Fischer indole synthesis.

Applications of 3 Bromophenylhydrazine Hydrochloride As a Crucial Precursor in Target Oriented Synthesis

Construction of Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and materials. sigmaaldrich.comnih.gov The strategic incorporation of the 3-bromophenylhydrazine hydrochloride scaffold allows for the synthesis of diverse heterocyclic systems with potential for further functionalization.

Synthesis of Substituted Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry, with many compounds exhibiting a broad range of biological activities. A primary and efficient method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. nih.govmdpi.comyoutube.com

In a typical reaction, this compound is reacted with a 1,3-diketone in a suitable solvent, often in the presence of a catalyst. The initial step involves the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final substituted pyrazole. The bromine atom on the phenyl ring remains intact during this process, providing a handle for further synthetic modifications, such as cross-coupling reactions.

A general scheme for this synthesis is presented below:

Step 1: Reaction with 1,3-Diketone. this compound is condensed with a 1,3-diketone. This reaction typically proceeds by heating the reactants in a solvent like ethanol. dergipark.org.tr

Step 2: Cyclization and Dehydration. The intermediate hydrazone undergoes an acid- or base-catalyzed cyclization followed by the elimination of a water molecule to form the aromatic pyrazole ring.

The reaction of this compound with various 1,3-diketones can lead to a library of substituted pyrazoles with the general structure of 1-(3-bromophenyl)pyrazole. The specific substituents on the pyrazole ring are determined by the choice of the 1,3-diketone starting material.

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Acetylacetone | 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole | nih.gov |

| This compound | Benzoylacetone | 1-(3-bromophenyl)-3-methyl-5-phenyl-1H-pyrazole | mdpi.com |

| This compound | Dibenzoylmethane | 1-(3-bromophenyl)-3,5-diphenyl-1H-pyrazole | mdpi.com |

Formation of Pyrazolo[3,4-d]pyrimidine Systems

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to act as inhibitors of various enzymes. mdpi.comnih.gov The synthesis of these systems can be achieved by constructing a pyrimidine (B1678525) ring onto a pre-formed pyrazole scaffold.

A key intermediate for this synthesis is a 5-aminopyrazole derivative, which can be prepared from this compound. The general synthetic strategy involves:

Synthesis of a 5-amino-1-(3-bromophenyl)pyrazole-4-carbonitrile intermediate. This is typically achieved by reacting this compound with a suitable three-carbon component like (1-ethoxyethylidene)malononitrile. mdpi.com

Cyclization to form the pyrimidine ring. The resulting 5-aminopyrazole-4-carbonitrile can then be cyclized with various one-carbon reagents, such as formic acid or formamide, to construct the pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidin-4-one core.

The following table outlines a plausible synthetic route to a 1-(3-bromophenyl)pyrazolo[3,4-d]pyrimidine derivative, based on established synthetic methodologies for similar structures.

Applications in Fischer Indole (B1671886) Synthesis for Indole-Appended Systems

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles, which are prevalent scaffolds in natural products and pharmaceuticals. wikipedia.orgthermofisher.comtcichemicals.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine (B124118) and a ketone or aldehyde. wikipedia.org

This compound is an excellent substrate for the Fischer indole synthesis, leading to the formation of bromo-substituted indoles. The bromine atom can be strategically positioned on the indole ring, typically at the 6-position when starting with 3-bromophenylhydrazine. This bromo-substituted indole can then serve as a versatile intermediate for the synthesis of more complex indole-appended systems through reactions such as Suzuki or Heck cross-coupling. nih.gov

The general procedure involves heating a mixture of this compound and a suitable ketone or aldehyde in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride. rsc.org

| Ketone/Aldehyde | Product | Reference |

| Acetone | 6-Bromo-2,3-dimethyl-1H-indole | wikipedia.org |

| Cyclohexanone | 7-Bromo-1,2,3,4-tetrahydrocarbazole | rsc.org |

| 4-Chlorobutyraldehyde diethyl acetal (B89532) | 6-Bromo-3-(2-chloroethyl)-1H-indole | google.com |

Preparation of Complex Molecular Architectures

The utility of this compound extends beyond the synthesis of simple heterocyclic systems to the construction of more intricate molecular architectures, including key intermediates for pharmacologically active compounds.

Formation of Tryptamine (B22526) Intermediates

Tryptamines are a class of monoamine alkaloids that include many biologically active compounds, such as the neurotransmitter serotonin. The synthesis of tryptamine derivatives can be effectively achieved using the Fischer indole synthesis. google.com

By reacting this compound with a suitable aldehyde or ketone containing a protected amino group, it is possible to construct a bromo-substituted tryptamine skeleton. For instance, the reaction with 4-aminobutanal (B194337) diethyl acetal under acidic conditions leads to the formation of 6-bromotryptamine after cyclization and deprotection. This intermediate is a valuable precursor for the synthesis of various brominated tryptamine derivatives.

A representative synthesis is outlined below:

Reaction: this compound is reacted with 4-aminobutanal diethyl acetal.

Conditions: The reaction is typically carried out in an acidic medium, such as a mixture of acetic acid and water, at elevated temperatures. google.com

Product: The reaction yields 6-bromotryptamine.

This approach allows for the introduction of a bromine atom at a specific position in the tryptamine scaffold, which can be crucial for modulating the pharmacological properties of the final molecule.

Synthesis of Brominated Alkaloid Derivatives

The bromo-substituted indole and tryptamine intermediates derived from this compound are valuable precursors for the synthesis of more complex brominated alkaloid derivatives. The bromine atom serves as a versatile handle for introducing additional complexity through various cross-coupling reactions or other transformations.

For example, 6-bromoindole (B116670), synthesized via the Fischer indole synthesis from this compound, is a key starting material for the synthesis of various marine alkaloids. nih.govmdpi.com These alkaloids often exhibit potent biological activities. The synthesis of these complex molecules typically involves a multi-step sequence where the bromine atom of the 6-bromoindole is utilized for further chemical modifications.

| Precursor | Target Alkaloid Class | Synthetic Strategy | Reference |

| 6-Bromoindole | Bromo-substituted Canthinones | Multi-step synthesis involving functionalization at the C3 position and subsequent cyclizations. | Inferred from general alkaloid synthesis principles. |

| 6-Bromotryptamine | Bromo-substituted β-carbolines | Pictet-Spengler reaction with an appropriate aldehyde or keto-acid. | Inferred from general alkaloid synthesis principles. |

Derivatization Strategies for Functional Group Transformations

This compound serves as a versatile starting material for a variety of functional group transformations, primarily through its reactive hydrazine moiety. The most prominent derivatization strategy is the Fischer indole synthesis, a powerful acid-catalyzed reaction that converts phenylhydrazines and carbonyl compounds (aldehydes or ketones) into indoles. wikipedia.orgnih.gov This reaction is fundamental in organic synthesis for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.

The process begins with the reaction of 3-bromophenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. wikipedia.orgnih.gov This intermediate then isomerizes to an enamine under acidic conditions. A key step involves a guidechem.comguidechem.com-sigmatropic rearrangement of the protonated enamine, which leads to the formation of a new carbon-carbon bond. wikipedia.orgresearchgate.net Subsequent cyclization and elimination of ammonia (B1221849) result in the formation of the aromatic indole ring. wikipedia.orgnih.gov The choice of the carbonyl component directly influences the substitution pattern of the final indole product, allowing for the introduction of diverse functional groups and structural motifs.

Acid catalysts are crucial for this transformation. A range of Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid, as well as Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃), can be employed to facilitate the reaction. wikipedia.org The selection of the acid catalyst can be critical and may influence the reaction yield and purity of the product. nih.gov

The following table illustrates the derivatization of this compound with various ketones to yield substituted indoles, showcasing the versatility of the Fischer indole synthesis.

| Carbonyl Reactant | Resulting Indole Derivative | Reaction Conditions | Reference |

| Isopropyl methyl ketone | 6-Bromo-2,3,3-trimethyl-3H-indole | Acetic acid, room temperature | nih.govresearchgate.net |

| 2-Methylcyclohexanone | 7-Bromo-1,2,3,4-tetrahydro-2-methylcarbazole | Acetic acid, room temperature | nih.govresearchgate.net |

| 1,3-Cyclohexanedione | 8-Bromo-1,2,3,4-tetrahydrocarbazol-4-one | Not specified | researchgate.net |

Utility in the Synthesis of Specific Pharmaceutical Intermediates

The strategic importance of this compound is underscored by its application in the synthesis of key intermediates for pharmaceutically active molecules. The indole derivatives produced via the Fischer indole synthesis are precursors to a wide array of drugs.

A notable application is in the synthesis of triptans, a class of drugs used to treat migraine headaches. wikipedia.org The core indole structure of many triptans is constructed using the Fischer indole synthesis, where a substituted phenylhydrazine is a critical starting material.

Furthermore, this compound has been utilized in the preparation of complex heterocyclic systems with potential biological activity. For instance, it is a key reactant in the synthesis of 6-(3-Bromophenylhydrazono)-7,8,9,11-tetrahydropyrido[2,1-b]quinazoline-11-one. sigmaaldrich.comsigmaaldrich.com This reaction highlights its role in constructing multi-ring systems that are of interest in drug discovery programs.

The table below details specific examples of pharmaceutical intermediates synthesized using this compound.

| Intermediate Synthesized | Therapeutic Area/Target Class | Synthetic Utility | Reference |

| 6-Bromoindole derivatives | Antimigraine agents (Triptans) | Core scaffold for triptan synthesis | wikipedia.org |

| 6-(3-Bromophenylhydrazono)-7,8,9,11-tetrahydropyrido[2,1-b]quinazoline-11-one | Not specified | Precursor for complex heterocyclic compounds | sigmaaldrich.comsigmaaldrich.com |

Advanced Analytical Techniques for Characterization and Quality Control in Research on 3 Bromophenylhydrazine Hydrochloride and Its Derivatives

Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of 3-bromophenylhydrazine hydrochloride. These methods provide detailed information about the connectivity of atoms and the types of functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Frameworks

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the proton (¹H) and carbon (¹³C) skeletons of organic molecules.

¹H NMR spectroscopy of this compound reveals characteristic signals for the aromatic protons and the hydrazine (B178648) moiety. The aromatic protons typically appear as a complex multiplet in the region of δ 7.25–7.45 ppm. The protons of the hydrazine group (NH and NH₂) are often observed as a broad singlet around δ 8.90 ppm, although their chemical shift can be influenced by solvent and concentration.

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The spectrum of this compound shows distinct signals for each carbon atom in the phenyl ring. The carbon atom attached to the bromine (C-Br) is typically found at approximately 122 ppm, while the carbon atom bonded to the hydrazine group (C-N) appears around 150 ppm. The other aromatic carbons resonate at specific chemical shifts, allowing for the complete assignment of the carbon skeleton.

Interactive Data Table: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.25–7.45 | Multiplet | Aromatic protons |

| ¹H | 8.90 | Broad Singlet | Hydrazine protons (NH₂⁺) |

| ¹³C | ~122 | Singlet | C-Br |

| ¹³C | ~150 | Singlet | C-N |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nih.gov

A broad band in the region of 3200–3350 cm⁻¹ is indicative of the N-H stretching vibrations of the hydrazine group. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations in the 1400–1600 cm⁻¹ region. The C-Br stretching vibration usually appears in the fingerprint region, below 1000 cm⁻¹.

Interactive Data Table: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200–3350 | N-H Stretch | Hydrazine (-NHNH₃⁺) |

| >3000 | C-H Stretch | Aromatic Ring |

| 1400–1600 | C=C Stretch | Aromatic Ring |

| <1000 | C-Br Stretch | Bromine Substituent |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and investigating the fragmentation patterns of molecules. For this compound, the molecular ion peak [M+H]⁺ is observed at m/z 215.09 and 217.09, which reflects the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). The molecular weight of the hydrochloride salt is 223.50 g/mol . sigmaaldrich.com

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways involve the loss of the hydrazine group or the bromine atom, leading to characteristic fragment ions that can be analyzed to piece together the molecular structure.

Chromatographic Approaches for Purity Assessment and Isolation

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. They play a crucial role in monitoring reactions and ensuring the quality of the final product.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of chemical reactions. By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, the disappearance of starting materials and the appearance of the product can be visualized. This allows chemists to determine the optimal reaction time and conditions. For the synthesis of derivatives of this compound, TLC is used to track the conversion of the starting phenylhydrazine (B124118) to the desired product.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination

High-performance liquid chromatography (HPLC) is a powerful technique for the quantitative analysis of compound purity. rasayanjournal.co.in For this compound, a reversed-phase HPLC method is typically employed. rasayanjournal.co.in This method allows for the separation of the main compound from any impurities, such as starting materials, byproducts, or degradation products. rasayanjournal.co.in

A purity of greater than 95% is often required for research applications, and some commercial suppliers offer purities of ≥97.5% as determined by HPLC. lgcstandards.comthermofisher.com The use of a suitable stationary phase, such as a C18 column, and an optimized mobile phase ensures accurate and reliable purity determination. rasayanjournal.co.in

Interactive Data Table: HPLC Purity Specifications for this compound

| Supplier/Grade | Purity Specification (by HPLC) |

| Research Grade | >95% lgcstandards.com |

| High Purity Grade | ≥97.5% thermofisher.com |

Advanced Hyphenated Techniques for Comprehensive Analysis

In the multifaceted research landscape of this compound and its derivatives, ensuring structural integrity, purity, and quantitative assessment is paramount. Advanced hyphenated analytical techniques, which couple powerful separation methods with highly sensitive detection technologies, are indispensable for this purpose. researchgate.net These integrated systems provide a level of specificity and precision that is often unattainable with standalone methods, proving crucial for both qualitative characterization and rigorous quality control. researchgate.net Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), form the cornerstone of modern analytical strategies for these compounds. mdpi.comd-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust technique for the analysis of volatile and thermally stable derivatives of 3-Bromophenylhydrazine. The inherent volatility of many hydrazine compounds allows for their effective separation via gas chromatography. Following separation, the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the ionized analyte and its fragmentation patterns. researchgate.net For 3-Bromophenylhydrazine, GC-MS analysis typically reveals a characteristic molecular ion peak and isotopic pattern due to the presence of the bromine atom. nih.gov

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has emerged as a particularly powerful tool for the analysis of phenylhydrazine derivatives, offering high sensitivity and selectivity for detecting trace-level impurities. d-nb.info This technique is especially suited for compounds that may not be sufficiently volatile or thermally stable for GC-MS. The initial separation by liquid chromatography is followed by tandem mass spectrometry, which provides an additional layer of specificity through the monitoring of specific precursor-to-product ion transitions, a process known as Multiple Reaction Monitoring (MRM). d-nb.info This allows for the precise quantification of the target compound and its potential genotoxic impurities (PGIs) even in complex matrices. d-nb.info Research on analogous compounds, such as (4-sulfamoylphenyl)hydrazine hydrochloride, demonstrates the capability of LC-MS/MS to achieve limits of quantification at the parts-per-million (ppm) level, a critical requirement for quality control in pharmaceutical development. d-nb.info

A novel and advanced approach involves the use of bromine's unique isotopic signature in derivatization strategies for LC-MS analysis. nih.gov A derivatizing agent containing bromine can be used to tag metabolites, which then exhibit a characteristic 1:1 doublet signal in the mass spectrum, corresponding to the 79Br and 81Br isotopes. nih.gov This "bromine signature" allows for the rapid and specific screening of derivatized compounds within a complex biological sample. nih.gov While this method is often used to analyze other molecules by tagging them with a bromine-containing hydrazine, the principle highlights the utility of the inherent bromine atom in this compound for its specific detection and characterization.

The tables below outline typical parameters for the analysis of aromatic hydrazines using these advanced hyphenated techniques, based on established methods for similar compounds.

Table 1: Illustrative GC-MS Parameters for Aromatic Hydrazine Analysis

This table presents a set of typical parameters for the analysis of a compound like 3-Bromophenylhydrazine using Gas Chromatography-Mass Spectrometry.

| Parameter | Specification |

| Gas Chromatograph (GC) | |

| Column | Capillary column (e.g., 5% Phenyl Methyl Siloxane) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp. 100°C, ramp to 280°C |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-450 |

| Key m/z Peaks for 3-Bromophenylhydrazine | 186, 188 nih.gov |

This data is representative and based on standard GC-MS analytical practices for similar compounds.

Table 2: High-Sensitivity LC-MS/MS Method for Phenylhydrazine Derivatives

This table details a selective and sensitive liquid chromatography-tandem mass spectrometry method, adapted from validated procedures for analyzing trace-level hydrazine impurities in pharmaceutical ingredients. d-nb.infoscitepress.org

| Parameter | Specification |

| Liquid Chromatograph (LC) | |

| Column | C18 (e.g., 150 mm × 4.6 mm, 3.5 μm) d-nb.info |

| Mobile Phase | Acetonitrile and 5.0 mM Ammonium Acetate (70:30 v/v) d-nb.info |

| Flow Rate | 0.7 mL/min d-nb.info |

| Column Temperature | 40 °C d-nb.info |

| Tandem Mass Spectrometer (MS/MS) | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode d-nb.infoscitepress.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) d-nb.info |

| Limit of Quantification | Can achieve levels as low as ~0.06 ppm d-nb.info |

These parameters are based on established methods for analogous phenylhydrazine impurities and demonstrate the high sensitivity achievable. d-nb.info

Computational and Theoretical Investigations into 3 Bromophenylhydrazine Hydrochloride Chemistry

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular orbital characteristics of 3-Bromophenylhydrazine hydrochloride. A common approach involves geometry optimization of the molecule to find its lowest energy conformation, followed by frequency calculations to ensure it represents a true minimum on the potential energy surface. For such calculations, the B3LYP hybrid functional combined with a basis set like 6-31G(d,p) is often utilized. nih.gov

The electronic properties are significantly influenced by the substituents on the phenyl ring. The bromine atom at the meta position acts as an electron-withdrawing group through its inductive effect, while also possessing lone pairs that can participate in resonance. These electronic effects modulate the electron density distribution across the molecule.

A key aspect of the electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. nih.gov

For a molecule like this compound, the HOMO is typically localized on the phenylhydrazine (B124118) moiety, which is rich in electrons, while the LUMO may be distributed over the aromatic ring. The presence of the bromine atom is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenylhydrazine.

Global quantum chemical descriptors, derived from the HOMO and LUMO energies, can further quantify the reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for predicting the molecule's behavior in chemical reactions.

Below is an illustrative data table of calculated electronic properties for a related substituted hydrazine (B178648), showcasing the type of data generated from quantum chemical calculations.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -5.68 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

| Electronegativity (χ) | 3.46 |

| Chemical Hardness (η) | 2.23 |

| Global Electrophilicity Index (ω) | 2.68 |

| Note: These values are representative and based on DFT calculations for a similar substituted hydrazine system. |

In Silico Prediction of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for predicting and analyzing reaction mechanisms. For this compound, a primary reaction of interest is the Fischer indole (B1671886) synthesis, which is a classic method for forming indole rings. wikipedia.orgthermofisher.com The reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone in an acidic medium. wikipedia.org

The generally accepted mechanism of the Fischer indole synthesis, which can be modeled in silico, proceeds through several key steps:

Formation of a phenylhydrazone from the reaction of 3-bromophenylhydrazine with a carbonyl compound.

Tautomerization of the phenylhydrazone to its enamine form.

A crucial nih.govnih.gov-sigmatropic rearrangement of the protonated enamine, which is often the rate-determining step. researchgate.net

Loss of an ammonia (B1221849) molecule and subsequent rearomatization to form the final indole product. wikipedia.org

Computational modeling can trace the entire reaction pathway, identifying the structures of all intermediates and transition states. The bromine substituent at the meta-position will influence the electron density of the aromatic ring, which in turn affects the rate and regioselectivity of the nih.govnih.gov-sigmatropic rearrangement. Theoretical studies on substituted phenylhydrazines have shown that the electronic nature of the substituent plays a critical role in the reaction's outcome. shareok.org For instance, electron-withdrawing groups can influence the stability of the intermediates and the energy barriers of the transition states.

In addition to the Fischer indole synthesis, computational methods can predict the pathways of other reactions involving this compound, such as its condensation with various electrophiles or its participation in bioorthogonal reactions. nih.gov These in silico predictions are invaluable for designing new synthetic routes and understanding the underlying factors that control reactivity.

Energy Profile Mapping of Transition States and Intermediates

A significant advantage of computational chemistry is the ability to map the potential energy surface of a reaction, providing a detailed energy profile diagram. This diagram illustrates the relative energies of the reactants, intermediates, transition states, and products throughout the course of the reaction.

For a multi-step reaction like the Fischer indole synthesis involving this compound, the energy profile would show a series of peaks and valleys. The valleys correspond to the various reaction intermediates, such as the phenylhydrazone and the enamine. The peaks represent the transition states, which are the highest energy points along the reaction coordinate connecting two intermediates. researchgate.net

Computational methods can precisely calculate the geometries and energies of these transition states and intermediates. This information is crucial for understanding why a particular reaction pathway is favored over another and how substituents, like the bromine atom in this compound, can alter the energy landscape and thus the reaction outcome. For example, the electron-withdrawing nature of bromine could stabilize certain intermediates or destabilize transition states, thereby affecting the reaction rate and selectivity.

Correlation of Computational Data with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical predictions through correlation with experimental data. This synergy between theory and experiment provides a more complete and robust understanding of chemical systems.

For this compound, several types of experimental data can be correlated with computational results. For instance, the calculated vibrational frequencies from DFT can be compared with experimental infrared (IR) and Raman spectra to confirm the predicted molecular structure. nih.gov Similarly, calculated NMR chemical shifts can be correlated with experimentally obtained ¹H and ¹³C NMR spectra. nih.gov

In the context of reactivity, the predicted reaction mechanisms and energy profiles can be correlated with experimental observations of reaction outcomes. For example, if computational models predict that the Fischer indole synthesis with this compound should favor the formation of a particular regioisomer, this can be verified by analyzing the product distribution from the actual chemical reaction. thermofisher.com

Furthermore, calculated activation energies for a reaction can be correlated with experimentally determined reaction rates. shareok.org Studies on substituted systems have shown good correlations between computed activation energy barriers and the natural logarithm of the experimental rate constants. nih.gov This allows for the development of predictive models where the reactivity of new compounds can be estimated computationally before they are synthesized in the lab.

The table below illustrates how different computational data points can be correlated with experimental observations.

| Computational Data | Experimental Observation |

| Calculated Vibrational Frequencies | IR and Raman Spectra |

| Calculated NMR Chemical Shifts | ¹H and ¹³C NMR Spectra |

| Predicted Lowest Energy Conformer | X-ray Crystal Structure |

| Calculated Reaction Energy Profile | Reaction Kinetics (Rate Constants) |

| Predicted Product Ratios | Experimental Product Yields |

This strong interplay between computational and experimental chemistry is essential for advancing our understanding of complex molecules like this compound and for the rational design of new chemical processes.

Future Research Trajectories and Methodological Innovations in 3 Bromophenylhydrazine Hydrochloride Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of 3-Bromophenylhydrazine hydrochloride is significantly influenced by the catalytic systems employed. While traditional acid and metal catalysis have been effective, future research will likely focus on the development of more sophisticated and efficient catalytic methods.

Photoredox Catalysis: The use of visible-light-induced photoredox catalysis represents a promising frontier for activating this compound in novel chemical transformations. bohrium.com This approach can facilitate radical coupling reactions under mild conditions, potentially leading to the formation of unique carbon-carbon and carbon-heteroatom bonds. bohrium.com The development of organic photosensitizers could provide a cost-effective and environmentally friendly alternative to traditional transition-metal catalysts. bohrium.com

Transition-Metal Catalysis: Innovations in transition-metal catalysis will continue to play a crucial role. Research into novel ligands and metal complexes can lead to catalysts with enhanced activity and selectivity for reactions involving this compound. For instance, palladium-catalyzed cross-coupling reactions are fundamental in medicinal chemistry for constructing complex molecular architectures. nbinno.com Future work may focus on developing catalysts that are more robust, efficient, and tolerant of a wider range of functional groups.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free approach to activating this compound. For example, amine buffers have been shown to catalyze hydrazone formation at neutral pH. researchgate.net Future investigations could explore a broader range of organocatalysts to promote new types of reactions and enhance selectivity.

| Catalytic System | Potential Advantages | Research Focus |

| Photoredox Catalysis | Mild reaction conditions, environmentally friendly, novel bond formation. | Development of new organic photosensitizers and exploration of radical coupling reactions. |

| Transition-Metal Catalysis | High efficiency, broad applicability in cross-coupling reactions. | Design of novel ligands and metal complexes for improved activity and selectivity. |

| Organocatalysis | Metal-free, potentially biocompatible. | Discovery of new organocatalysts for novel transformations and enhanced selectivity. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of chemical synthesis. By analyzing vast datasets of chemical reactions, these computational tools can predict reaction outcomes, suggest optimal reaction conditions, and even design novel synthetic pathways.

For reactions involving this compound, such as the Fischer indole (B1671886) synthesis, ML models can be trained on existing literature data to predict the success and regioselectivity of the reaction with various ketones and aldehydes. mdpi.com This predictive power can significantly reduce the amount of trial-and-error experimentation required, saving time and resources.

Furthermore, AI algorithms can be employed to design new molecules with desired properties that can be synthesized from this compound. By learning the underlying rules of chemical reactivity, these models can propose novel synthetic routes to access previously unexplored chemical space. The integration of AI and ML into the research workflow will undoubtedly accelerate the discovery of new applications for this versatile compound.

Exploration of Unprecedented Reaction Manifolds and Synthetic Applications

While this compound is well-known for its role in the Fischer indole synthesis and the formation of hydrazone derivatives, there is significant potential for its use in entirely new types of chemical reactions. nbinno.commdpi.comwikipedia.org The presence of the bromine atom and the hydrazine (B178648) moiety provides multiple reactive sites that can be exploited in novel ways. nbinno.com

Future research could focus on:

Multicomponent Reactions: Designing new multicomponent reactions where this compound is a key building block. This could lead to the rapid and efficient synthesis of complex molecules in a single step.

Domino Reactions: Developing novel domino reaction sequences that are initiated by a reaction involving the hydrazine group, followed by further transformations at the bromine-substituted ring.

Material Science Applications: Exploring the use of this compound in the synthesis of novel polymers and functional materials. nbinno.com Its incorporation into polymer chains could impart unique thermal, mechanical, or electronic properties. nbinno.com

Advancements in Stereoselective and Regioselective Synthesis Utilizing this compound

Controlling the stereochemistry and regiochemistry of reactions is a central challenge in organic synthesis. Future research will likely focus on developing new methods to achieve high levels of stereoselectivity and regioselectivity in reactions involving this compound.

Stereoselective Synthesis: The development of chiral catalysts, including both metal complexes and organocatalysts, will be crucial for controlling the stereochemical outcome of reactions. This is particularly important in the synthesis of pharmaceuticals, where the biological activity of a molecule is often dependent on its stereochemistry.

Q & A

Q. What are the key physical and chemical properties of 3-bromophenylhydrazine hydrochloride relevant to experimental design?

this compound (CAS RN: 27246-81-7) has a molecular weight of 223.51 g/mol and a melting point (mp) range of 227–231°C (decomposition observed) . It is typically supplied as a hygroscopic powder, requiring storage in cool (2–8°C), dry, and dark conditions to prevent decomposition . Its solubility profile varies: it is sparingly soluble in water but dissolves in polar aprotic solvents like ethanol or DMSO. Researchers should verify purity via melting point analysis and HPLC (≥95% purity is common for synthetic applications) .

Q. What is a standard synthetic route for preparing this compound?

A common method involves diazotization of 3-bromoaniline followed by reduction with stannous chloride (SnCl₂) in hydrochloric acid (HCl). The resulting phenylhydrazine intermediate is precipitated and purified via recrystallization from ethanol/water mixtures . Alternative routes include nucleophilic substitution of bromine in 3-bromoacetophenone derivatives using hydrazine hydrate under acidic conditions. Post-synthesis, vacuum drying ensures removal of residual solvents .

Q. What safety protocols are critical when handling this compound?

The compound is classified with hazard codes R36/37/38 (irritating to eyes, respiratory system, and skin) and safety phrases S26–37 (immediate eye rinsing and protective gear required). Key precautions include:

- Use of fume hoods and PPE (gloves, goggles, lab coats).

- Avoidance of inhalation or direct skin contact.

- Storage in airtight containers under inert gas (e.g., nitrogen) to minimize moisture uptake .

Emergency procedures for accidental exposure align with OSHA guidelines: rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How does this compound participate in Fischer indole synthesis, and what intermediates are involved?

In Fischer indole synthesis, 3-bromophenylhydrazine reacts with ketones (e.g., cyclohexanone) under acidic conditions to form a phenylhydrazone intermediate. Cyclization via [3,3]-sigmatropic rearrangement generates the indole core. For example, in the synthesis of tryptamine derivatives, this compound reacts with 4-bromobutanal at 150°C in ethanol/water, followed by NaOH extraction and chromatographic purification . Bromine substituents enhance electrophilic aromatic substitution reactivity, directing regioselectivity in indole formation .

Q. How can reaction conditions be optimized for coupling this compound with carbonyl compounds?

Key variables include:

- Solvent choice : Polar solvents (e.g., ethanol, acetic acid) improve protonation of hydrazine, accelerating hydrazone formation.

- Temperature : Elevated temperatures (80–150°C) drive cyclization but may require autoclave use for high-boiling solvents .

- Catalysis : Trace HCl or p-toluenesulfonic acid (PTSA) enhances reaction rates.

- Work-up : Neutralization with NaOH followed by liquid-liquid extraction minimizes byproducts .

Q. What analytical methods are recommended to confirm the purity and identity of this compound?

- Melting point analysis : A sharp mp near 227–231°C confirms purity, though decomposition can broaden the range .

- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic NH₂ and aromatic proton signals (δ 6.8–7.5 ppm).

- Mass spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ at m/z 224.5 .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities .

Q. How should researchers address contradictory melting point data in literature?

Discrepancies in reported mp values (e.g., 227–231°C vs. 220–230°C for analogs) may arise from:

Q. What challenges arise when scaling up reactions involving this compound?

- Exothermic reactions : Hydrazine condensations require controlled heating/cooling systems.

- Purification : Recrystallization efficiency drops at large scales; column chromatography may be impractical. Switch to fractional crystallization or acid-base partitioning.

- Safety : Bulk handling increases exposure risks; implement automated dispensing and closed-system reactors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.